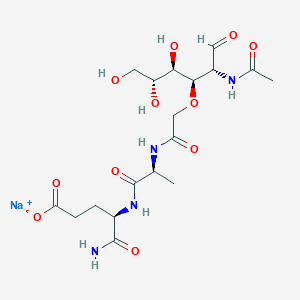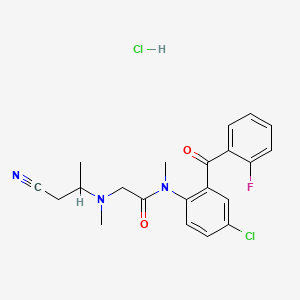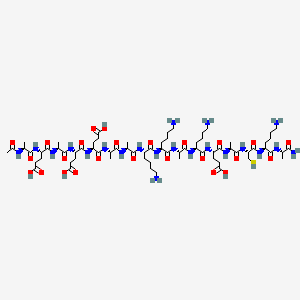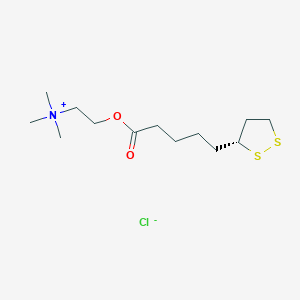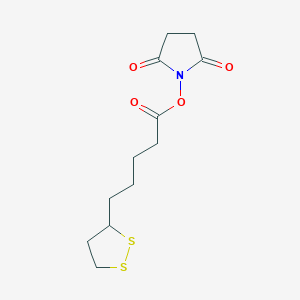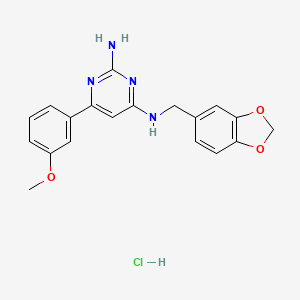
AMBMP 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMBMP hydrochloride, also known as BML 284 or CID 11210285, is a potent and selective activator of Wnt signaling . It is cell-permeable and does not inhibit GSK-3β . It has been used as a Wnt agonist . It is also known to inhibit tubulin polymerization, suppress TLR2/4/5-induced inflammatory response in human monocytes, inhibit cell proliferation, induce cell cycle arrest in MDA-MB-231 breast cancer cells, and decrease embryo to blastocyst development .
Molecular Structure Analysis
The empirical formula of AMBMP hydrochloride is C19H18N4O3 · HCl . Its molecular weight is 386.84 . The chemical name is N4 - (1,3-Benzodioxol-5-ylmethyl)-6- (3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride .Physical And Chemical Properties Analysis
AMBMP hydrochloride is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in a desiccated condition at 2-8°C .科学研究应用
Stem Cell Therapy and Regenerative Medicine
Summary of Application
Wnt proteins play critical roles in embryonic development, stem cell proliferation, self-renewal, tissue regeneration, and remodeling in adults . Activation of Wnt/β-catenin signaling is a target of interest in stem cell therapy and regenerative medicine .
Methods of Application
High throughput screenings from chemical and biological libraries, combined with improved gene expression reporter assays of Wnt/β-catenin activation together with rational drug design, led to the development of Wnt activators .
Results or Outcomes
Wnt mimics, antibodies targeting Wnt inhibitors, glycogen-synthase-3β inhibitors, and indirubins and other natural product derivatives are emerging modalities to treat bone, neurodegenerative, eye, and metabolic disorders, as well as prevent ageing .
Muscular Dystrophy Treatment
Summary of Application
AMBMP hydrochloride has been identified as a compound that can reproduce the effect of exercise in muscle cells in mice . This suggests potential applications in treating limb girdle muscular dystrophy, a form of adolescent-onset muscular dystrophy .
Methods of Application
The compound was tested in mice with a genetic defect comparable to the one that causes limb girdle muscular dystrophy in people .
Results or Outcomes
The testing identified AMBMP hydrochloride as a compound that allowed mouse muscles to work and grow the way healthy muscle cells do .
Inflammatory Response Suppression
Summary of Application
AMBMP hydrochloride has been found to suppress TLR2/4/5-induced inflammatory response in human monocytes .
Methods of Application
The compound was applied to human monocytes in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in a suppressed inflammatory response .
Breast Cancer Treatment
Summary of Application
AMBMP hydrochloride has been found to inhibit cell proliferation and induce cell cycle arrest in MDA-MB-231 breast cancer cells .
Methods of Application
The compound was applied to MDA-MB-231 breast cancer cells in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in inhibited cell proliferation and induced cell cycle arrest .
Embryo Development
Summary of Application
AMBMP hydrochloride has been found to decrease embryo to blastocyst development .
Methods of Application
The compound was applied to embryos in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in decreased embryo to blastocyst development .
Tubulin Polymerization Inhibition
Summary of Application
AMBMP hydrochloride has been found to inhibit tubulin polymerization .
Methods of Application
The compound was applied in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in inhibited tubulin polymerization .
Cancer Therapies
Summary of Application
Wnt/β-catenin signaling has been broadly implicated in human cancers and experimental cancer models of animals . Aberrant activation of Wnt/β-catenin signaling is tightly linked with the increment of prevalence, advancement of malignant progression, development of poor prognostics, and even ascendence of the cancer-associated mortality .
Methods of Application
Many therapies targeting Wnt/β-catenin signaling in cancers have been developed .
Results or Outcomes
Efficient repression of this signaling might provide promising therapeutic choices in managing various types of cancers .
Treatment of Chronic Wounds
Summary of Application
Wnt/β-catenin signaling pathway plays a crucial role in wound healing, and its deregulation leads to the onset of chronic wounds .
Methods of Application
Current and prospective therapies for chronic wounds focus on strategies that target the Wnt/β-catenin signaling pathway .
Results or Outcomes
Targeting the Wnt/β-catenin signaling pathway has shown promise in healing diabetic ulcers .
Organoid Cultures
Summary of Application
Wnt agonists can serve as a Wnt surrogate in organoid culture media .
Methods of Application
These engineered Wnt proteins are used in research and therapeutic development .
Results or Outcomes
This technology provides easily expressed, engineered Wnt proteins for use in research and therapeutic development .
Senescence Inducer
Summary of Application
AMBMP hydrochloride has been identified as a senescence inducer . This suggests potential applications in aging research and the development of anti-aging therapies .
Methods of Application
The compound was tested in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in induced senescence .
Neurodegenerative Disorders
Summary of Application
Wnt/β-catenin signaling has been implicated in neurodegenerative disorders . Activation of this pathway could potentially be used to treat conditions such as Alzheimer’s disease and Parkinson’s disease .
Methods of Application
Therapies targeting Wnt/β-catenin signaling in neurodegenerative disorders have been developed .
Results or Outcomes
These therapies show promise, but further research is needed to fully understand their potential .
Eye Disorders
Summary of Application
Wnt/β-catenin signaling has been implicated in eye disorders . Activation of this pathway could potentially be used to treat conditions such as age-related macular degeneration and retinitis pigmentosa .
Methods of Application
Therapies targeting Wnt/β-catenin signaling in eye disorders have been developed .
安全和危害
AMBMP hydrochloride is classified as an irritant, with hazard statements H315 - H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMBMP hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

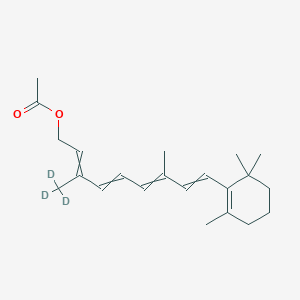
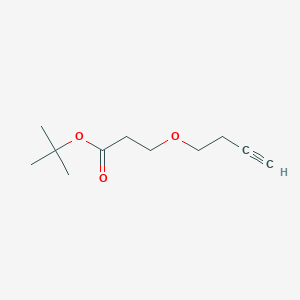
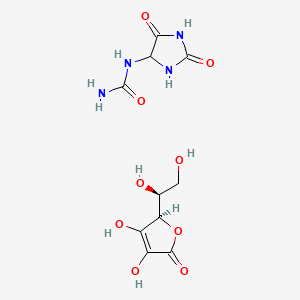
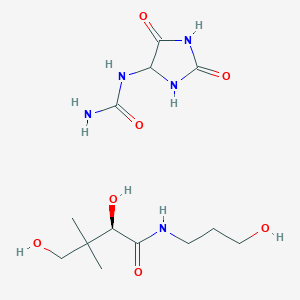
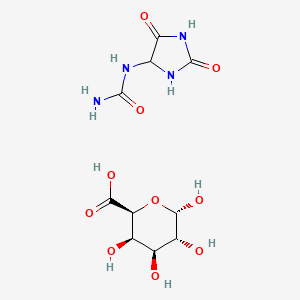
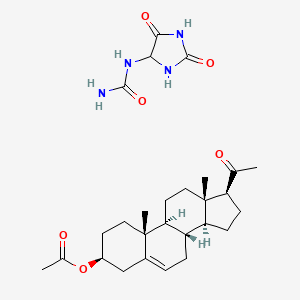
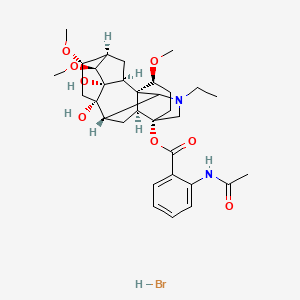
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
